N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
- N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide
Uniqueness
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-11-2-8-14(9-3-11)24(22,23)17-10-15-18-19-20-21(15)13-6-4-12(16)5-7-13/h2-9,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTMPKSLKZAHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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